In-Depth Technical Guide to Effusanin E: Chemical Structure and Properties
In-Depth Technical Guide to Effusanin E: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Effusanin E, a natural diterpenoid primarily isolated from plants of the Rabdosia genus, has garnered significant interest within the scientific community for its notable biological activities, including potent antibacterial and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Effusanin E. It details its molecular architecture, spectroscopic data, and known biological activities, presenting quantitative data in structured tables for ease of reference. Furthermore, this guide outlines detailed experimental protocols for its isolation and summarizes its mechanism of action in cancer cells, supported by signaling pathway diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Chemical Structure and Identification
Effusanin E is a complex diterpenoid characterized by a polycyclic structure. Its systematic IUPAC name is (1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecan-7-one[1].
Table 1: Chemical Identifiers for Effusanin E
| Identifier | Value |
| Molecular Formula | C₂₀H₂₈O₆[1] |
| Molecular Weight | 364.4 g/mol [1] |
| CAS Number | 76470-15-0[1] |
| IUPAC Name | (1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecan-7-one[1] |
| Synonyms | HY-N9983, orb1984202[1] |
Physicochemical and Spectroscopic Properties
Effusanin E is typically isolated as a crystalline solid and exhibits solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Its lipophilicity is indicated by a computed XLogP3 value of -0.1[1].
Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Effusanin E
| ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) |
| Proton | δ (ppm) |
| Signals corresponding to methyl groups | |
| Signals for methylene and methine protons on the polycyclic core | |
| Signals for protons adjacent to hydroxyl and carbonyl groups | |
| Olefinic proton signals for the exocyclic methylene group | |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Table 3: Predicted Key IR Absorption Bands for Effusanin E
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Hydroxyl groups) | Broad band around 3400 cm⁻¹ |
| C-H (Aliphatic) | 2850-3000 cm⁻¹ |
| C=O (Ketone) | Strong absorption around 1700-1725 cm⁻¹ |
| C=C (Alkene) | ~1640 cm⁻¹ |
| C-O (Alcohols, Ethers) | 1000-1300 cm⁻¹ |
Table 4: Predicted Mass Spectrometry Fragmentation for Effusanin E
| m/z Value | Possible Fragment |
| 364 | [M]⁺ (Molecular Ion) |
| 346 | [M-H₂O]⁺ |
| 328 | [M-2H₂O]⁺ |
| Fragments from cleavage of the polycyclic core |
Biological Activity
Effusanin E has demonstrated significant potential as both an antibacterial and an anticancer agent.
Anticancer Activity
Research has shown that Effusanin E can inhibit the growth of various cancer cell lines. A key mechanism of its anticancer action is the inhibition of the NF-κB signaling pathway, which subsequently downregulates the expression of cyclooxygenase-2 (COX-2). This leads to the suppression of cancer cell proliferation and induction of apoptosis.
Table 5: Anticancer Activity of Effusanin E (IC₅₀ Values)
| Cancer Cell Line | IC₅₀ (µM) |
| Data not yet publicly available |
Antibacterial Activity
Effusanin E exhibits inhibitory activity against a range of bacteria. Its mechanism of action in bacterial cells is an area of ongoing research.
Table 6: Antibacterial Activity of Effusanin E (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) |
| Data not yet publicly available |
Experimental Protocols
Activity-Guided Isolation of Effusanin E from Rabdosia serra
The following protocol is based on the methodology for the activity-guided isolation of antibacterial compounds from Rabdosia serra.
Workflow for Isolation of Effusanin E
Caption: Workflow for the isolation of Effusanin E.
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Extraction:
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Air-dried and powdered aerial parts of Rabdosia serra are macerated with 95% ethanol at room temperature.
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The extraction process is repeated three times to ensure maximum yield.
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The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
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Fractionation:
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The crude extract is suspended in water and successively partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol.
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The ethyl acetate fraction, which typically shows the highest biological activity, is collected for further purification.
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Chromatographic Purification:
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The ethyl acetate fraction is subjected to silica gel column chromatography.
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The column is eluted with a gradient of chloroform and methanol, starting with a low polarity mixture and gradually increasing the polarity.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions containing Effusanin E are pooled and concentrated.
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Final Purification:
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The enriched fraction is further purified using preparative high-performance liquid chromatography (HPLC) to yield pure Effusanin E.
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Signaling Pathway
Inhibition of NF-κB/COX-2 Pathway by Effusanin E in Cancer Cells
